molecular formula C24H25F4NOS B1233021 cis-Piflutixol CAS No. 60756-96-9

cis-Piflutixol

Cat. No.: B1233021
CAS No.: 60756-96-9
M. Wt: 451.5 g/mol
InChI Key: CCUOZZURYIZOKX-UYKKPYKBSA-N
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Description

Piflutixol is a thioxanthene neuroleptic compound known for its potent dopamine antagonistic effects. It is primarily used in the treatment of psychiatric disorders due to its ability to block dopamine receptors. Piflutixol has shown significant efficacy in reducing symptoms of schizophrenia and other psychotic disorders by inhibiting dopamine-stimulated adenylate cyclase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piflutixol involves the Grignard reaction of 2-trifluoromethyl-6-fluorothioxanthone with allylmagnesium bromide in ether, resulting in 2-trifluoromethyl-6-fluoro-9-(2-propenylidene)thioxanthene . This intermediate is then subjected to further chemical modifications to yield the final product.

Industrial Production Methods

Industrial production of Piflutixol typically involves large-scale synthesis using the aforementioned Grignard reaction, followed by purification processes such as crystallization and chromatography to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

Types of Reactions

Piflutixol undergoes various chemical reactions, including:

    Oxidation: Piflutixol can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert Piflutixol into its reduced forms.

    Substitution: Piflutixol can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Piflutixol has a wide range of scientific research applications, including:

Mechanism of Action

Piflutixol exerts its effects by blocking dopamine receptors, particularly D1 and D2 receptors, in the brain. This inhibition reduces the activity of dopamine-stimulated adenylate cyclase, leading to decreased dopamine signaling. The compound also antagonizes the effects of noradrenaline, serotonin, and histamine to some extent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piflutixol is unique due to its high potency as a dopamine receptor antagonist and its long duration of action. It has a strong sedative effect and is considered one of the most potent inhibitors of dopamine-stimulated adenylate cyclase .

Properties

CAS No.

60756-96-9

Molecular Formula

C24H25F4NOS

Molecular Weight

451.5 g/mol

IUPAC Name

2-[1-[(3Z)-3-[6-fluoro-2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperidin-4-yl]ethanol

InChI

InChI=1S/C24H25F4NOS/c25-18-4-5-20-19(2-1-10-29-11-7-16(8-12-29)9-13-30)21-14-17(24(26,27)28)3-6-22(21)31-23(20)15-18/h2-6,14-16,30H,1,7-13H2/b19-2-

InChI Key

CCUOZZURYIZOKX-UYKKPYKBSA-N

SMILES

C1CN(CCC1CCO)CCC=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F

Isomeric SMILES

C1CN(CCC1CCO)CC/C=C\2/C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F

Canonical SMILES

C1CN(CCC1CCO)CCC=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F

Synonyms

6-fluoro-9-(3-(4-(2-hydroxyethyl)piperidino) propylidene)-2-trifluoromethyl-thioxanthene
piflutixol
piflutixol monohydrochloride
piflutixol, (Z)-isome

Origin of Product

United States

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